molecular formula C20H24ClN3OS B2460373 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216545-54-8

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2460373
CAS No.: 1216545-54-8
M. Wt: 389.94
InChI Key: ZKSBHXRYSMLFNJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 6-methylbenzo[d]thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dimethylamino Propyl Group: The next step involves the alkylation of the benzamide core with 3-chloropropyl(dimethyl)amine in the presence of a suitable base like potassium carbonate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the benzamide core or the thiazole ring, potentially yielding amine or dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine or dihydrothiazole derivatives.

    Substitution: Substituted benzamide or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.

    N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of both the dimethylamino propyl group and the methyl-substituted thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS.ClH/c1-15-10-11-17-18(14-15)25-20(21-17)23(13-7-12-22(2)3)19(24)16-8-5-4-6-9-16;/h4-6,8-11,14H,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSBHXRYSMLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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